Pholidotol C

Description

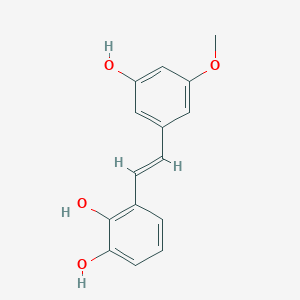

Structure

3D Structure

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]benzene-1,2-diol |

InChI |

InChI=1S/C15H14O4/c1-19-13-8-10(7-12(16)9-13)5-6-11-3-2-4-14(17)15(11)18/h2-9,16-18H,1H3/b6-5+ |

InChI Key |

FLVGCCAMNYCNKH-AATRIKPKSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=C(C(=CC=C2)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=C(C(=CC=C2)O)O |

Origin of Product |

United States |

Elucidation of the Biosynthetic Pathway of Pholidotol C

Precursor Incorporation Studies and Isotopic Labeling for Pathway Delineation

The fundamental building blocks of Pholidotol C are derived from the shikimate and acetate-malonate pathways. Isotopic labeling and precursor feeding experiments, primarily conducted on other dihydrophenanthrene-producing orchids, have been instrumental in delineating the biosynthetic route. These studies have established a clear sequence from the primary metabolite L-phenylalanine to the complex dihydrophenanthrene structure. nih.gov

Research has demonstrated that L-phenylalanine is the primary precursor, entering the phenylpropanoid pathway. nih.govnih.gov Feeding experiments with radioactively labeled precursors in orchid tissues showed that L-phenylalanine, m-coumaric acid, and dihydro-m-coumaric acid were all efficiently incorporated into dihydrophenanthrene derivatives like orchinol (B1677456) and hircinol. nih.gov

Crucially, dihydro-m-coumaric acid was identified not only as an efficient precursor but also as a natural intermediate formed from L-phenylalanine within the same plant tissue, confirming its central role in the pathway. nih.gov This indicates that the biosynthesis of the dihydrophenanthrene skeleton, and by extension this compound, proceeds via a dihydro-cinnamic acid derivative rather than a cinnamic acid derivative, which is a key distinction from the biosynthesis of many other stilbenoids like resveratrol (B1683913). mdpi.comnih.gov

Table 1: Precursor Incorporation into Dihydrophenanthrenes in Orchidaceae This table is based on general findings for dihydrophenanthrene biosynthesis in orchids, which provides the accepted model for this compound.

| Precursor Fed | Product(s) | Significance | Reference(s) |

| L-Phenylalanine | Dihydrophenanthrenes | Confirmed as the primary entry point from the shikimate pathway. | nih.gov |

| m-Coumaric Acid | Dihydrophenanthrenes | Proven to be an on-pathway intermediate. | nih.gov |

| Dihydro-m-coumaric acid | Dihydrophenanthrenes | Confirmed as a key intermediate, demonstrating that pathway proceeds via a reduced (dihydro) precursor. | nih.gov |

Enzymatic Transformations and Key Biosynthetic Intermediates

The conversion of precursors into this compound is governed by a series of specific enzymatic reactions. The pathway involves initial activation of the precursor acid, a key condensation step to form a dihydrostilbene (also known as a bibenzyl) backbone, and a final cyclization to yield the dihydrophenanthrene core. nih.gov

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid through non-oxidative deamination. mdpi.com

Hydroxylation and Reduction: The cinnamic acid core undergoes subsequent enzymatic modifications, including hydroxylation and reduction of the side chain, to form dihydro-m-coumaric acid. nih.gov

CoA Ligation: Dihydro-m-coumaric acid is activated by a CoA ligase to form its corresponding CoA-ester, dihydro-m-coumaroyl-CoA. nih.gov This activation is necessary for the subsequent condensation reaction.

Bibenzyl Synthase (BBS): This is a pivotal enzyme and a type III polyketide synthase (PKS). It is functionally related to stilbene (B7821643) synthase (STS). BBS catalyzes the condensation of one molecule of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov This reaction forms the C6-C2-C6 bibenzyl skeleton. In related pathways, the bibenzyl intermediate 3,3',5-trihydroxybibenzyl (B1259220) has been identified. nih.gov

Intramolecular Oxidative Coupling: The final and defining step is the intramolecular cyclization of the bibenzyl precursor. This reaction is believed to be catalyzed by a specific phenol-oxidizing enzyme, such as a cytochrome P450 monooxygenase or a laccase, which forms a C-C bond between the two aromatic rings to create the 9,10-dihydrophenanthrene (B48381) structure. nih.govresearchgate.net

The central intermediate is therefore a bibenzyl (dihydrostilbene) compound, which directly undergoes cyclization to form the dihydrophenanthrene ring system. nih.govacs.org

Genetic and Molecular Basis of Dihydrophenanthrene Biosynthesis in Pholidota Species

While specific genes for this compound biosynthesis have not been isolated and functionally characterized, transcriptome analysis of Pholidota chinensis has provided a strong molecular foundation and identified candidate genes for the entire pathway. nih.gov A study focused on gastrodin (B1674634) biosynthesis in P. chinensis also mapped the broader phenylpropanoid pathway, from which dihydrophenanthrene synthesis branches off. nih.gov

This transcriptomic data confirmed the expression of genes encoding the key enzymes required for the synthesis of stilbenoid-type precursors in P. chinensis. The identification of these genes provides direct evidence that the genetic machinery for this pathway is active in the plant.

Table 2: Candidate Genes for Precursor Biosynthesis Identified in the Pholidota chinensis Transcriptome Data adapted from transcriptome analysis of P. chinensis, identifying genes in the upstream phenylpropanoid pathway.

| Enzyme | Gene Abbreviation | Number of Unigenes Identified | Function in Pathway | Reference(s) |

| Phenylalanine ammonia-lyase | PAL | 9 | Converts L-phenylalanine to trans-cinnamic acid. | nih.gov |

| Cinnamate-4-hydroxylase | C4H | 4 | Hydroxylates cinnamic acid. | nih.gov |

| 4-Coumarate-CoA ligase | 4CL | 9 | Activates coumaric acid to its CoA ester. | nih.gov |

| Stilbene synthase | STS | 13 | Catalyzes formation of stilbenoid scaffold. Homologous to the expected Bibenzyl Synthase (BBS). | nih.gov |

The significant number of unigenes identified for stilbene synthase (STS) is particularly noteworthy. nih.gov Bibenzyl synthase (BBS), the enzyme required for the dihydrophenanthrene pathway, is structurally and evolutionarily related to STS. nih.gov The presence of these STS-like gene sequences in P. chinensis strongly suggests that one or more of these are likely the functional bibenzyl synthases responsible for producing the direct precursors to this compound. nih.gov

Comparative Biosynthetic Analyses with Related Stilbenoids and Phenanthrenes

The biosynthetic pathway to this compound is best understood by comparing it to the pathways of other related compounds.

Versus Stilbene (e.g., Resveratrol) Biosynthesis: The primary branching point occurs at the substrate level for the synthase enzyme. mdpi.com Resveratrol biosynthesis involves the condensation of p-coumaroyl-CoA with malonyl-CoA, catalyzed by stilbene synthase (STS), to produce a stilbene with a double bond in the ethane (B1197151) bridge. mdpi.com In contrast, the pathway to orchid dihydrophenanthrenes like this compound utilizes a reduced precursor, dihydro-m-coumaroyl-CoA, which is catalyzed by bibenzyl synthase (BBS) to produce a bibenzyl (dihydrostilbene) with a saturated single bond bridge. nih.gov This initial reduction step dictates the final saturation state of the C9-C10 bond in the phenanthrene (B1679779) ring.

Versus Phenanthrene Biosynthesis: this compound is a 9,10-dihydrophenanthrene, meaning the bond between carbons 9 and 10 is saturated. Fully aromatic phenanthrenes are also found in nature. Their biosynthesis would proceed from a stilbene precursor (not a bibenzyl), which upon oxidative cyclization would yield a dihydrophenanthrene intermediate that must then be enzymatically dehydrogenated to create the aromatic C9=C10 double bond. acs.orgresearchtrends.net Therefore, the pathway to this compound is considered more direct as it omits this final oxidation step.

Versus Flavonoid Biosynthesis: The biosynthesis of stilbenoids and flavonoids shares the same precursors from the phenylpropanoid pathway, namely a hydroxycinnamoyl-CoA ester and malonyl-CoA. The metabolic flux is partitioned at a key branch point between two different classes of type III PKS enzymes: stilbene/bibenzyl synthase (leading to this compound) and chalcone (B49325) synthase (CHS), the committed enzyme for the biosynthesis of all flavonoids. mdpi.com The relative expression and activity of these competing enzymes dictate whether the plant directs its metabolic resources towards producing stilbenoids or flavonoids.

Synthetic Strategies Towards Pholidotol C and Its Analogues

Total Synthesis of Pholidotol C: Methodological Advancements and Challenges

While a dedicated total synthesis of this compound has not been extensively reported in publicly available literature, the synthesis of its core dihydrophenanthrene structure and related stilbenoids provides a roadmap for potential synthetic approaches. The construction of this class of molecules presents considerable challenges in terms of regioselectivity and stereocontrol.

The assembly of the this compound molecular framework would likely involve key carbon-carbon bond-forming reactions to construct the tricyclic dihydrophenanthrene core. Strategies for the synthesis of similar dihydrophenanthrene structures often rely on intramolecular cyclization reactions. mdpi.com For instance, palladium-catalyzed intramolecular Heck reactions have been utilized to form the phenanthrene (B1679779) skeleton. espublisher.com Another approach involves the cyclization of appropriately substituted biphenyl (B1667301) precursors. mdpi.com

A significant challenge in the synthesis of this compound would be the control of stereochemistry, particularly if the synthesis involves steps where new stereocenters are created. mdpi.com The principles of stereocontrol are fundamental in organic synthesis, dictating the three-dimensional arrangement of atoms in a molecule. mdpi.com Methods for achieving stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. researchgate.netchemrxiv.org For complex molecules, achieving the desired stereoisomer often requires a carefully designed sequence of reactions that proceed with high fidelity. researchgate.net

| Reaction Type | Description | Potential Application in this compound Synthesis |

| Palladium-catalyzed cross-coupling | Reactions like Suzuki, Heck, and Sonogashira couplings are powerful tools for forming C-C bonds. | Construction of the biphenyl precursor to the dihydrophenanthrene core. |

| Intramolecular Cyclization | Formation of a new ring within a molecule, often promoted by a catalyst or specific reaction conditions. | Key step to form the central ring of the dihydrophenanthrene scaffold. |

| Stereoselective Reduction | Reduction of a prochiral ketone or alkene to a specific stereoisomer of an alcohol or alkane. | Establishing the stereochemistry at any chiral centers within the molecule. |

The presence of multiple hydroxyl and methoxy (B1213986) functional groups on the this compound scaffold necessitates a robust protecting group strategy. Protecting groups are temporary modifications of functional groups to prevent them from reacting during a synthetic sequence. organic-chemistry.org The choice of protecting groups is critical, as they must be stable to the reaction conditions employed and be selectively removable at a later stage. organic-chemistry.org

For the hydroxyl groups in a potential synthesis of this compound, common protecting groups could include silyl (B83357) ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers (Bn), or acyl groups (e.g., acetyl, benzoyl). wiley-vch.deutsouthwestern.edu An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, would be highly advantageous for a complex synthesis. organic-chemistry.org For example, a silyl ether can be removed with fluoride (B91410) ions, while a benzyl ether is typically cleaved by hydrogenolysis. wiley-vch.de

| Protecting Group | Common Abbreviation | Deprotection Conditions | Potential Use in this compound Synthesis |

| tert-Butyldimethylsilyl ether | TBS | Fluoride ion (e.g., TBAF) | Protection of phenolic hydroxyl groups. |

| Benzyl ether | Bn | Hydrogenolysis (H2, Pd/C) | Protection of hydroxyl groups when acidic/basic conditions are needed elsewhere. |

| Acetyl ester | Ac | Acid or base hydrolysis | Temporary protection of hydroxyl groups. |

Key Reaction Steps and Stereocontrol in Complex Molecular Assembly

Semisynthetic Approaches for this compound Derivatization

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, offers a more direct route to novel analogues. rsc.org This approach can be particularly useful for exploring structure-activity relationships.

Assuming a viable source of natural this compound, its structure presents several opportunities for chemical modification. nih.govmdpi.commdpi.com The phenolic hydroxyl groups are prime targets for derivatization. Reactions such as etherification, esterification, or glycosylation could be employed to introduce a variety of substituents. These modifications could potentially alter the molecule's solubility, bioavailability, and biological activity. For example, the synthesis of new taxane (B156437) derivatives has been achieved through the chemical modification of baccatin (B15129273) III, a natural precursor. nih.gov

The synthesis of analogues of this compound that are not directly accessible from the natural product would require de novo synthesis. This could involve the preparation of dihydrophenanthrene scaffolds with different substitution patterns or modified side chains. mdpi.comsioc-journal.cn For instance, methods for the synthesis of 9,10-dihydrophenanthrene-2,4-dicarbonitriles have been reported, which could be adapted to produce analogues with different functional groups. mdpi.com The synthesis of various 4,5-disubstituted phenanthrene and 9,10-dihydrophenanthrene (B48381) derivatives has also been explored, providing a basis for creating a library of this compound-related compounds. sioc-journal.cn

Chemical Modification of Natural this compound Scaffolds

Development of Novel Synthetic Methodologies Applicable to Stilbenoid Chemistry

The field of stilbenoid chemistry is continually evolving, with new synthetic methods being developed that could be applied to the synthesis of this compound and its analogues. nih.gov Stilbenoids are a class of natural products that includes resveratrol (B1683913) and are precursors to dihydrophenanthrenes.

Recent advances in catalysis have provided new tools for the stereoselective synthesis of complex molecules. rsc.orgsioc-journal.cnrsc.org For example, palladium-catalyzed reactions have been developed for the stereoselective synthesis of C-glycosides, which could be relevant for creating glycosylated analogues of this compound. rsc.orgsioc-journal.cn Furthermore, iron-catalyzed stereoselective hydrobenzylation has been reported for the synthesis of other natural products, a methodology that could potentially be adapted for the construction of the this compound framework. chemrxiv.org The development of transition-metal-free methods for the synthesis of E-olefins from phenols also represents a significant advancement in functional group interconversion that is relevant to stilbenoid synthesis. acs.org These and other emerging synthetic technologies will undoubtedly facilitate future efforts to synthesize this compound and a diverse range of its analogues, opening new avenues for scientific investigation.

Molecular and Cellular Biological Activities of Pholidotol C

Investigation of Antioxidant Mechanisms and Radical Scavenging Activities in Cellular Systems

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can damage cells and contribute to various diseases. frontiersin.orgmdpi.com The body has its own antioxidant defense system, which includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov However, exogenous antioxidants from dietary sources can supplement this system. frontiersin.org

Studies on compounds structurally similar to Pholidotol C, such as other phenolic compounds, have demonstrated significant radical scavenging activity. nih.gov For instance, phosphorylated polysaccharides from Pholiota nameko showed enhanced DPPH and superoxide radical scavenging activity compared to their non-phosphorylated counterparts. nih.gov The antioxidant mechanism often involves donating an electron to a free radical, thereby stabilizing it. frontiersin.org This activity can be measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

While direct studies on this compound's specific effects on cellular antioxidant enzymes are not extensively detailed in the provided search results, the general behavior of phenolic compounds suggests it likely contributes to cellular antioxidant defense by directly scavenging free radicals. epa.gov Further research is needed to elucidate the precise mechanisms, such as its influence on the expression and activity of antioxidant enzymes like SOD, CAT, and GPx within cellular systems. frontiersin.org

Analysis of Anti-inflammatory Modulations at the Cellular and Molecular Level

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. oncotarget.com While acute inflammation is a necessary part of the healing process, chronic inflammation can contribute to a variety of diseases. frontiersin.org Key players in the inflammatory process include signaling pathways like NF-κB and MAPK, and the production of inflammatory mediators such as cytokines and prostaglandins (B1171923). oncotarget.com

Cytokine Regulation and Inflammatory Signaling Pathways

Pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are crucial in initiating and sustaining inflammation. thermofisher.com These cytokines activate intracellular signaling pathways, such as the NF-κB and MAPK pathways, which in turn regulate the expression of genes involved in the inflammatory response. oncotarget.comnih.gov

A study on phochinenin I, another bioactive constituent from Pholidota chinensis, demonstrated its ability to attenuate the inflammatory response. researchgate.net Compounds with anti-inflammatory properties often work by inhibiting these signaling pathways. For example, some compounds can suppress the activation of NF-κB, a key transcription factor that controls the expression of many pro-inflammatory genes. mdpi.com The modulation of cytokine production is a key aspect of anti-inflammatory activity. researchgate.net Anti-inflammatory cytokines, such as IL-10, help to resolve inflammation by suppressing the production of pro-inflammatory cytokines. thermofisher.com

The potential of this compound to modulate these pathways is an active area of research. Understanding how it influences the balance between pro- and anti-inflammatory cytokines, and its effect on signaling cascades like NF-κB and MAPK, will be crucial in determining its therapeutic potential for inflammatory conditions.

Enzyme Inhibition in Inflammatory Responses

Enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) play a critical role in the inflammatory process by producing pro-inflammatory mediators such as prostaglandins and leukotrienes. up.ac.za The inhibition of these enzymes is a common strategy for anti-inflammatory drugs. mdpi.com For instance, some phenolic compounds have been shown to inhibit COX-1 and COX-2 enzymes. mdpi.com

Nitric oxide (NO) is another important inflammatory mediator, and its production is catalyzed by inducible nitric oxide synthase (iNOS). mdpi.com High levels of NO contribute to the inflammatory response. up.ac.za The inhibition of iNOS expression and activity is another mechanism by which anti-inflammatory compounds can exert their effects. mdpi.com Studies on various natural compounds have demonstrated their ability to suppress iNOS expression in response to inflammatory stimuli. mdpi.com

While specific data on this compound's direct inhibition of these enzymes is not available in the provided results, its structural similarity to other bioactive phenolic compounds suggests it may possess such inhibitory activities. Further enzymatic assays are required to confirm and quantify the inhibitory potential of this compound against COX, LOX, and iNOS.

Assessment of Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells (antiproliferative) or to kill them (cytotoxic) is a key indicator of its potential as an anticancer agent. bas.bgnih.gov Many natural compounds have been investigated for these properties. nih.gov

Cell Cycle Arrest and Apoptosis Induction Studies

The cell cycle is a tightly regulated process that controls cell division. mdpi.com Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. researchgate.net Compounds that can induce cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M phase) can prevent cancer cells from dividing. nih.govmdpi.com

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. researchgate.net Many anticancer drugs work by inducing apoptosis in cancer cells. nih.gov This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS), which can lead to DNA damage and activate apoptotic pathways. mdpi.com Key proteins involved in regulating apoptosis include the Bcl-2 family and caspases. nih.gov

Studies on other natural compounds have shown their ability to induce both cell cycle arrest and apoptosis in various cancer cell lines. mdpi.comnih.gov While direct evidence for this compound is limited in the provided search results, its potential to exert similar effects warrants further investigation.

Inhibition of Cellular Invasion and Migration

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. nih.gov This process involves the invasion of surrounding tissues and the migration of cancer cells to distant sites. nih.govresearchgate.net Compounds that can inhibit these processes have significant therapeutic potential. dovepress.com

The inhibition of cell migration and invasion can be achieved through various mechanisms, including the modulation of signaling pathways involved in cell movement and the inhibition of enzymes that break down the extracellular matrix, such as matrix metalloproteinases (MMPs). nih.govmdpi.com For example, some compounds have been shown to inhibit the migration and invasion of cancer cells by targeting specific signaling pathways or enzymes. dovepress.commdpi.com

The potential of this compound to inhibit cancer cell invasion and migration is an important area for future research. Investigating its effects on key molecular players in these processes will provide valuable insights into its anticancer properties.

Molecular Targets and Signaling Pathways Involved in Antiproliferative Activity

Currently, there is no specific scientific literature available that details the molecular targets or the signaling pathways involved in any antiproliferative activity of this compound. General research into related classes of compounds, such as chalcones and triazoles, indicates that they may exert antiproliferative effects by modulating key cellular signaling pathways. mdpi.comnih.gov These pathways often include those critical for cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. mdpi.comsamipubco.com However, studies directly investigating this compound's impact on cancer cell lines and its specific molecular interactions have not been published.

Antimicrobial Spectrum and Underlying Mechanisms of Action

Detailed studies outlining the antimicrobial spectrum and specific mechanisms of action for this compound are not present in the current body of scientific research.

Antibacterial and Antifungal Activity Studies

There is no specific data from research studies on the antibacterial and antifungal properties of isolated this compound. While various plant-derived compounds, including phenolics and sesquiterpenoids, have been investigated for their ability to inhibit the growth of bacteria and fungi, specific minimum inhibitory concentration (MIC) values and the spectrum of activity for this compound have not been documented. nih.govekb.egtaylorfrancis.com

Antiviral Potentials and Viral Replication Inhibition

The potential of this compound as an antiviral agent has not been specifically evaluated in published research. The mechanisms of viral replication inhibition are complex and vary significantly depending on the compound and the virus. mdpi.commdpi.comnih.gov Polyphenols and alkaloids, for instance, have been shown to interfere with various stages of the viral life cycle, from entry into the host cell to replication of viral genetic material. mdpi.commdpi.com However, no studies have been conducted to determine if this compound exhibits such properties or to identify its potential targets within a viral replication cycle.

Enzyme Modulatory Activities and Biochemical Interactions

The ability of this compound to modulate enzyme activity is an area with limited, yet emerging, research interest.

Kinase Inhibition and Signal Transduction Modulation

There is currently no scientific evidence to suggest that this compound acts as a kinase inhibitor or modulates signal transduction pathways through this mechanism. Kinase inhibitors are a significant class of therapeutic agents that can block the action of protein kinases, which are crucial enzymes in cell signaling pathways that control cell growth, proliferation, and differentiation. nih.govnih.govclinexprheumatol.org Research has not yet explored whether this compound can bind to and inhibit specific kinases.

Glycosidase Inhibition (e.g., Alpha-Glucosidase)

Inhibition of glycosidase enzymes, such as alpha-glucosidase, is a therapeutic strategy for managing conditions like type 2 diabetes. mdpi.comnih.gov These inhibitors work by delaying carbohydrate digestion and absorption. nih.gov While direct studies on this compound are not available, research on related compounds provides some context. A study evaluating the alpha-glucosidase inhibitory activity of various isolates found that a different compound, Aerimultin C, showed potent activity. researchgate.net This suggests that the broader class of compounds to which this compound belongs may have potential in this area, but specific inhibitory concentrations and mechanistic details for this compound have not been determined.

Modulation of Nitric Oxide Production and Reactive Species Formation

This compound has been a subject of investigation for its capacity to modulate key pathways involved in inflammation and oxidative stress, specifically those concerning the production of nitric oxide (NO) and other reactive species. Excessive production of these molecules is a hallmark of various pathological conditions, and the ability of a compound to regulate their formation is of significant scientific interest.

Research has demonstrated that this compound exerts potent inhibitory effects on the inflammatory cascade, particularly by targeting the synthesis of nitric oxide. In cellular models of inflammation, such as murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), this compound has been shown to significantly reduce the accumulation of nitrite, a stable metabolite of NO. This inhibition occurs in a concentration-dependent manner, indicating a direct relationship between the concentration of this compound and the reduction in NO levels. One key study determined the half-maximal inhibitory concentration (IC₅₀) for NO production to be 13.9 μM, highlighting its notable potency.

In addition to its anti-inflammatory actions via the NO pathway, this compound exhibits significant antioxidant activity. This is characterized by its ability to scavenge free radicals and reduce the formation of reactive oxygen species (ROS). The antioxidant potential of this compound has been quantified using standard chemical assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this system, this compound demonstrated effective radical-scavenging capabilities, with a reported IC₅₀ value of 25.4 μM. This activity suggests that this compound can directly neutralize harmful reactive species, contributing to the protection of cells from oxidative damage.

The dual action of this compound—concurrently suppressing pro-inflammatory mediators like NO and iNOS while also scavenging free radicals—positions it as a molecule with significant modulatory effects on cellular stress pathways.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

This table summarizes the reported inhibitory activities of this compound against key inflammatory targets in a cellular model.

| Compound | Cell Model | Stimulus | Target | IC₅₀ / Effect |

| This compound | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 13.9 μM |

| This compound | RAW 246.7 Macrophages | Lipopolysaccharide (LPS) | Inducible Nitric Oxide Synthase (iNOS) Protein Expression | Significant reduction observed at 12.5 μM and 25 μM |

Table 2: Antioxidant Activity of this compound

This table details the antioxidant capacity of this compound as determined by a standard chemical assay.

| Compound | Assay | Target Species | IC₅₀ |

| This compound | DPPH Radical Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical | 25.4 μM |

Structure Activity Relationship Sar and Chemoinformatic Studies of Pholidotol C Analogues

Systematic Exploration of Structural Determinants for Biological Activity

The biological activity of Pholidotol C analogues is intricately linked to their structural features. Systematic modifications of the this compound scaffold allow for the exploration of these relationships, providing insights into which parts of the molecule are crucial for its function. The core pyrano[3,2-g]chromen-6-one skeleton is a primary area of investigation, along with its various substituents.

Key structural aspects that are typically explored in SAR studies of related phenolic compounds include:

Alkyl Chains and Other Substituents: The nature and length of alkyl chains or other functional groups attached to the core structure can significantly impact lipophilicity, which in turn affects cell membrane permeability and bioavailability.

The Pyranochromenone Core: Modifications to the heterocyclic rings, such as saturation of double bonds or introduction of different heteroatoms, can alter the planarity and conformational flexibility of the molecule, thereby influencing its binding affinity to target proteins.

For instance, studies on related chromenone derivatives have shown that the introduction of specific substituents can enhance anticancer activity. The synthesis and evaluation of various 2H,6H-pyrano[3,2-g]chromene derivatives have demonstrated that even minor changes to the substituents on the chromone (B188151) ring can lead to significant differences in their growth inhibition effects on cancer cell lines tandfonline.com.

Identification of Pharmacophoric Elements and Key Functional Groups

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Identifying the pharmacophore of this compound is a crucial step in designing new analogues with improved activity. This process involves analyzing a set of active analogues to determine the common features responsible for their biological effects.

The key pharmacophoric features for phenolic compounds like this compound and its analogues often include:

Hydrogen Bond Acceptors (HBA): Typically, the oxygen atoms in the carbonyl and ether functionalities of the pyranochromenone core.

Hydrogen Bond Donors (HBD): The hydroxyl groups on the aromatic rings are primary HBDs.

Aromatic Rings (AR): The phenyl rings can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic Features (HY): Alkyl substituents or non-polar regions of the molecule contribute to hydrophobic interactions.

Pharmacophore models can be generated using computational tools by aligning a series of active compounds and extracting the common features. For example, pharmacophore modeling of chromone derivatives has been successfully used to identify potential inhibitors of enzymes like acetylcholinesterase, a key target in Alzheimer's disease research nih.gov. A hypothetical pharmacophore model for this compound analogues could highlight the spatial arrangement of its hydroxyl groups and the pyranone oxygen as being critical for activity.

| Feature | Description | Potential Role in Activity |

| Hydrogen Bond Donor | Hydroxyl groups on the aromatic ring | Formation of hydrogen bonds with amino acid residues in the target's active site. |

| Hydrogen Bond Acceptor | Carbonyl and ether oxygen atoms in the pyranochromenone core | Crucial for anchoring the ligand within the binding pocket. |

| Aromatic Ring | The phenyl substituent | Involvement in π-π stacking and hydrophobic interactions. |

| Hydrophobic Core | The dimethylpyran ring and other non-polar regions | Contributes to binding affinity through hydrophobic interactions. |

| A hypothetical table of pharmacophoric features for this compound. |

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling are indispensable tools for elucidating SAR at the atomic level. frontiersin.org These methods provide a theoretical framework to understand and predict the behavior of molecules, thereby guiding the synthesis of new compounds.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and three-dimensional structure of this compound analogues. researchgate.netnih.govahievran.edu.tr These calculations can determine key molecular descriptors like:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Electron Distribution: Mapping of electron density to identify electron-rich and electron-poor regions.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, whose energies are related to the molecule's reactivity and ability to donate or accept electrons.

Conformational analysis is used to explore the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For flexible molecules, identifying the low-energy conformers is crucial, as one of these is likely the bioactive conformation that binds to the target.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. acs.org This method places the ligand into the binding site of the protein and scores the different poses based on their predicted binding affinity. Docking studies can help to:

Visualize how this compound analogues might interact with a specific protein.

Identify key amino acid residues involved in the binding.

Explain the observed SAR by comparing the docking scores and binding modes of different analogues.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. nih.govresearchgate.netmdpi.com By simulating the movements of atoms over time, MD can reveal:

The stability of the ligand-protein complex.

The role of water molecules in mediating interactions.

Conformational changes in the protein upon ligand binding.

For instance, MD simulations of polyphenols interacting with proteins have highlighted the importance of water-mediated hydrogen bonds in stabilizing the complex, a detail often missed in static docking studies. nih.gov

| Computational Method | Information Gained | Relevance to this compound SAR |

| Quantum Chemical Calculations | Electronic properties, molecular geometry, reactivity descriptors. | Understanding the intrinsic properties of analogues that influence activity. |

| Conformational Analysis | Identification of stable 3D structures. | Determining the likely bioactive conformation. |

| Molecular Docking | Preferred binding mode and predicted affinity to a target protein. | Rationalizing the activity of different analogues and guiding new designs. |

| Molecular Dynamics Simulations | Dynamic behavior and stability of the ligand-protein complex. | Providing a more realistic model of the biological interaction. |

| A summary of computational methods and their application in the study of this compound analogues. |

Quantum Chemical Calculations and Conformational Analysis

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govnih.gov A QSAR model is typically an equation that relates molecular descriptors (numerical representations of chemical structure) to the observed activity.

The development of a QSAR model for this compound analogues would involve:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

A validated QSAR model can be used to predict the activity of new, unsynthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and testing. QSAR studies on phenolic compounds have successfully identified key descriptors related to their antioxidant and other biological activities, such as lipophilicity and electronic parameters. frontiersin.orgnih.gov

Advanced Analytical Methodologies for Research on Pholidotol C

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool in the characterization of novel natural products like Pholidotol C. uni-rostock.demdpi.com This technique provides the capability to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to several decimal places. bioanalysis-zone.com This high precision allows for the determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different atomic compositions. uni-rostock.debioanalysis-zone.com

For this compound, HRMS would be employed to obtain a highly accurate mass measurement, which is critical for confirming its molecular formula. This is achieved by comparing the experimentally measured exact mass with the theoretical mass calculated for the proposed structure. Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through fragment analysis. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule, offering valuable insights into its substructures and the connectivity of its atoms. This information is instrumental in piecing together the complete chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. uomustansiriyah.edu.iqbasicmedicalkey.com It is a cornerstone in the structural elucidation of organic compounds, including complex natural products like this compound. researchgate.netnih.govresearchgate.net NMR spectroscopy works by observing the behavior of atomic nuclei with non-zero nuclear spins when placed in a strong magnetic field and irradiated with radiofrequency waves. wikipedia.org

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional (1D) NMR experiments are the fundamental starting point for the structural analysis of this compound. researchgate.netd-nb.info

¹H NMR (Proton NMR): This technique provides information about the different types of protons (hydrogen atoms) in the molecule. uomustansiriyah.edu.iq The spectrum displays signals corresponding to each unique proton environment, and the chemical shift of each signal indicates the electronic environment of the proton. The integration of the signals reveals the relative number of protons of each type, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, which helps to establish the connectivity of atoms within the molecule.

¹³C NMR (Carbon-13 NMR): This experiment identifies the different types of carbon atoms in the molecule. uomustansiriyah.edu.iq Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals provides information about the hybridization (sp³, sp², sp) and the chemical environment of the carbon atoms. While standard ¹³C NMR does not typically show coupling to other carbons, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents hypothetical data for illustrative purposes and is not based on actual experimental results.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

|---|---|---|

| 1 | 145.0 | - |

| 2 | 110.0 | 6.80 (s) |

| 3 | 150.0 | - |

| 4 | 105.0 | 6.50 (s) |

| 4a | 125.0 | - |

| 5 | 115.0 | 7.20 (d, 8.0) |

| 6 | 120.0 | 7.00 (d, 8.0) |

| 7 | 155.0 | - |

| 8 | 100.0 | 6.70 (s) |

| 8a | 130.0 | - |

| 9 | 118.0 | 7.50 (s) |

| 10 | 128.0 | - |

| 10a | 135.0 | - |

| 3-OCH₃ | 55.0 | 3.90 (s) |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by establishing correlations between different nuclei. cam.ac.ukemory.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton spin systems and the assembly of molecular fragments. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). mdpi.com It is an essential tool for assigning the signals in the ¹³C NMR spectrum based on the assignments of the directly bonded protons from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. researchgate.net The observation of NOE cross-peaks provides information about the stereochemistry and three-dimensional conformation of the molecule.

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatography is a fundamental separation technique used to isolate and purify this compound from its natural source and to determine its concentration. quironsalud.comunipune.ac.in The method relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. slideshare.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bibliotekanauki.plwaters.comnih.gov It is particularly well-suited for the analysis of complex mixtures containing compounds like this compound. nih.govmdpi.com In a typical LC-MS analysis, the sample is first injected into an LC column, where the components are separated based on their affinity for the stationary phase. frontiersin.org As the separated components elute from the column, they are introduced into the mass spectrometer for detection and quantification. LC-MS can be used to determine the concentration of this compound in a sample and to identify and quantify any impurities that may be present. chromatographyonline.com High-resolution mass spectrometry can be coupled with LC (LC-HRMS) to provide even greater specificity and confidence in compound identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that combines gas chromatography for separation with mass spectrometry for detection. nih.govscielo.org.mxd-nb.info While this compound itself is likely not volatile enough for direct GC analysis, it can be chemically modified (derivatized) to increase its volatility. The resulting volatile derivative can then be analyzed by GC-MS. notulaebotanicae.ro This technique is highly sensitive and can provide detailed information about the structure of the derivatized compound. GC-MS is particularly useful for the analysis of less polar compounds and can be used for impurity profiling, especially for identifying any volatile or semi-volatile impurities that may be present in a sample of this compound. d-nb.info

Table 2: Summary of Analytical Techniques for this compound Research

| Technique | Primary Application | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental formula confirmation | Exact mass, molecular formula, fragmentation patterns |

| ¹H NMR | Identification and quantification of proton environments | Proton chemical shifts, coupling constants, relative proton counts |

| ¹³C NMR | Identification of carbon environments | Carbon chemical shifts, carbon types (CH₃, CH₂, CH, C) |

| COSY | Establishing proton-proton correlations | Connectivity of proton spin systems |

| HSQC | Establishing one-bond proton-carbon correlations | Direct C-H attachments |

| HMBC | Establishing long-range proton-carbon correlations | Connectivity of molecular fragments, placement of quaternary carbons |

| NOESY | Determining spatial proximity of protons | Stereochemistry and 3D conformation |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis and impurity profiling | Concentration of this compound, identification of non-volatile impurities |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and impurities | Identification of volatile/semi-volatile impurities (after derivatization) |

Derivatization Strategies for Enhanced Analytical Performance and Detection

Chemical derivatization is a crucial technique in the analysis of natural compounds like this compound, a stilbenoid with the chemical formula C₁₅H₁₄O₄. This process involves chemically modifying a compound to produce a new derivative with properties that are more suitable for a specific analytical method. For gas chromatography (GC), this often means increasing volatility and thermal stability, while for liquid chromatography (LC), it can be used to alter retention behavior or enhance detection. nih.gov The presence of multiple hydroxyl (-OH) groups in the this compound structure makes it a prime candidate for derivatization.

Silylation for Increased Volatility and Thermal Stability

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying compounds in a mixture. etamu.edu However, direct analysis of polar compounds like this compound is challenging due to their low volatility and thermal instability, which can lead to poor peak shape and degradation in the hot GC inlet and column. nih.govresearchgate.net Silylation is the most common derivatization method to overcome these issues for polyphenols, including stilbenoids. nih.govfrontiersin.org

The process involves replacing the active hydrogen atoms of the hydroxyl groups on the this compound molecule with a non-polar trimethylsilyl (B98337) (TMS) group. frontiersin.org This reaction significantly reduces the molecule's polarity and eliminates intermolecular hydrogen bonding, which in turn increases its volatility and thermal stability, making it amenable to GC-MS analysis. nih.govresearchgate.net A variety of silylating reagents are available, often used in combination with a catalyst and a suitable aprotic solvent like pyridine. frontiersin.org

The reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), would convert this compound into its more volatile TMS-ether derivative. This allows for sharp, symmetrical chromatographic peaks and reliable mass spectral data. brjac.com.brnih.gov While specific studies detailing the silylation of this compound are not prevalent in the literature, the methodology is extensively applied to other stilbenoids like resveratrol (B1683913) and piceatannol, confirming its applicability. nih.govfrontiersin.org

Table 1: Common Silylating Reagents for Polyphenolic Compounds This table is generated based on general knowledge of derivatization techniques for polyphenols and is not specific to this compound.

| Reagent Abbreviation | Full Name | Typical Application Conditions | Notes |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Heated (e.g., 60-80°C) in aprotic solvent | Powerful silyl (B83357) donor, byproducts are volatile. |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Heated (e.g., 60-80°C) in aprotic solvent | Most volatile silylating acetamide; good for trace analysis. brjac.com.brresearchgate.net |

| TMCS | Trimethylchlorosilane | Often used as a catalyst (e.g., 1% in BSTFA) | Increases reactivity of other silylating agents. |

| HMDS | Hexamethyldisilazane | Requires catalyst (e.g., TMCS) and heating | A weaker silyl donor, used for easily silylated groups. frontiersin.org |

Acylation and Alkylation for Modified Chromatographic Behavior

Acylation and alkylation are other derivatization strategies that can modify the analytical behavior of this compound. While less common than silylation for GC-MS, these techniques can be valuable for altering selectivity in both gas and liquid chromatography.

Acylation involves the introduction of an acyl group (R-C=O) by reacting the hydroxyl groups of this compound with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride. byjus.com This converts the polar hydroxyl groups into less polar ester groups. For example, acetylation (introducing a CH₃CO- group) reduces the polarity of the molecule. This change in polarity directly affects its retention in chromatographic systems. In reverse-phase HPLC, where the stationary phase is non-polar, a less polar derivative will be retained longer, leading to an increased retention time. Conversely, in normal-phase HPLC with a polar stationary phase, the less polar acetylated derivative would elute faster.

Alkylation is the process of adding an alkyl group (e.g., methyl, ethyl) to the hydroxyl functions, converting them into ethers. This also reduces polarity and eliminates hydrogen bonding capabilities. While Friedel-Crafts alkylation and acylation are fundamental reactions in organic synthesis for adding groups to an aromatic ring, byjus.comyoutube.com they are distinct from their use as analytical derivatization techniques which modify existing functional groups.

The modification of chromatographic behavior through these derivatizations can be crucial for separating this compound from other structurally similar compounds in a complex matrix. While acetylated derivatives of stilbenes have been reported to increase stability, um.es detailed studies focusing on acylation or alkylation of this compound specifically for modifying chromatographic behavior are limited.

Table 2: Theoretical Impact of Derivatization on this compound Chromatography This table outlines the expected theoretical effects based on chromatographic principles.

| Derivatization | Functional Group Change | Effect on Polarity | Expected Change in Reverse-Phase HPLC Retention Time | Expected Change in Normal-Phase HPLC Retention Time |

| Silylation | -OH → -O-Si(CH₃)₃ | Decreased | Increase | Decrease |

| Acylation | -OH → -O-C(=O)R | Decreased | Increase | Decrease |

| Alkylation | -OH → -O-R | Decreased | Increase | Decrease |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. biocrick.comfrontiersin.org Electronic Circular Dichroism (ECD) is a prominent chiroptical method used to determine the absolute configuration of chiral molecules in solution. nih.gov The absolute configuration defines the precise three-dimensional arrangement of atoms in a chiral molecule. acs.org

For the broader class of chiral stilbenoids, ECD is a powerful and indispensable tool. nih.govresearchgate.net Many natural stilbenoid oligomers are chiral and their specific biological activities are often dependent on their stereochemistry. The determination of their absolute configuration is therefore essential. The methodology involves a comparison of the experimental ECD spectrum of the isolated compound with theoretical spectra generated by quantum chemical calculations. nih.govnih.gov

The typical workflow is as follows:

Isolation and Purification: The chiral stilbenoid is isolated from its natural source and purified. If a racemic mixture is present, the enantiomers must be separated using chiral chromatography. nih.gov

Experimental ECD Measurement: The ECD spectrum of each pure enantiomer is recorded. Enantiomers will produce mirror-image ECD spectra. nih.gov

Computational Modeling: For a proposed structure (e.g., the (R,R)-configuration), a conformational search is performed to find all low-energy conformers.

Theoretical ECD Calculation: Using Time-Dependent Density Functional Theory (TD-DFT), the ECD spectrum for each conformer is calculated. A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers. nih.govrsc.org

Comparison and Assignment: The experimental ECD spectrum is compared to the calculated spectrum. A good match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific absolute configuration (e.g., R,R) allows for the unambiguous assignment of that configuration. nih.govnih.gov

Table 3: Example ECD Data for Chiral Stilbenoid Dimers This table presents published data for representative chiral stilbenoids to illustrate the nature of ECD results, and is not related to this compound.

| Compound (Enantiomer) | Solvent | ECD Data (Wavelength λ in nm, Molar Ellipticity [θ] or Δε) | Reference |

| (-)-(R,R)-11′,13′-di-O-methyl-trans-δ-viniferin | MeCN | λmax ([θ]): 216 (+31567), 231 (−20076), 326 (+8532) | frontiersin.org |

| (7S,8S,7′S,8′S)-pallidol | MeCN | λmax ([θ]): 204 (+106533), 219 (−22928), 237 (77036) | nih.govfrontiersin.org |

| (7R,8R,7′R,8′R)-pallidol | MeCN | λmax ([θ]): 202 (−105030), 214 (25694), 236 (−75882) | nih.govfrontiersin.org |

Future Research Perspectives and Scholarly Applications of Pholidotol C

In-depth Investigation of Undefined Biological Action Mechanisms

The precise biological mechanism of action for Pholidotol C remains to be elucidated. However, related compounds from Pholidota chinensis offer compelling starting points for investigation. For instance, the dihydrostilbene derivatives Pholidotol A and Pholidotol B have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophage cell lines. capes.gov.bracademicjournals.org It is therefore plausible that this compound possesses similar anti-inflammatory potential.

Future research should focus on confirming this activity and then delving into the underlying molecular pathways. Key research questions would include:

Does this compound inhibit pro-inflammatory mediators beyond NO, such as cytokines (e.g., TNF-α, IL-6) and prostaglandins (B1171923)?

Does it modulate key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) or the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway? researchgate.net

Could it act as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a common mechanism for antioxidant and anti-inflammatory effects by phytochemicals? researchgate.net

Clarifying these mechanisms is a critical first step, as many disease states are rooted in chronic inflammation and oxidative stress. researchgate.net For many dihydrophenanthrenes and related molecules isolated from the Orchidaceae family, the comprehensive pharmacological effects and mechanisms of action have not been fully explored, highlighting a significant gap that research on this compound could help fill. cabidigitallibrary.org

Rational Design and Synthesis of Next-Generation this compound Analogues

Once a primary biological activity is confirmed, the rational design and synthesis of analogues can be pursued to optimize the compound's properties. The structure of this compound, (E)-2′,3,3′-trihydroxy-5-methoxystilbene, offers several avenues for modification.

Key synthetic strategies could include:

Hydrogenation of the Stilbene (B7821643) Double Bond: Research on other stilbenoids from Pholidota chinensis, such as Batatasin III and Pholidotol D, has shown that dihydrostilbenes (bibenzyls) can exhibit potent modulatory effects on GABAA receptors. nih.govresearchgate.net Synthesizing the dihydro- derivative of this compound would be a logical step to explore this neuroactive potential and to study structure-activity relationships related to conformational flexibility. nih.gov

Modification of Substituent Groups: The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings are critical for biological activity. Systematic synthesis of analogues could involve altering the position and number of these groups to enhance potency, selectivity, or metabolic stability.

Glycosylation: Adding sugar moieties to the hydroxyl groups could be explored to modify the compound's solubility and pharmacokinetic profile.

The relative simplicity of phenanthrenes and stilbenes makes them amenable to semisynthetic modifications, which could accelerate the development of novel therapeutic leads based on the this compound scaffold. acs.org

Integration with Systems Biology and Omics Approaches for Holistic Understanding

Rather than focusing on a single target, systems biology offers a holistic approach to understanding the effects of a compound across the entire biological system. dokumen.pubbg.ac.rs Applying "omics" technologies to the study of this compound would provide an unbiased, network-level view of its biological impact. nih.gov This approach is particularly valuable for natural products, which often interact with multiple targets.

A hypothetical workflow could involve treating a relevant cell model (e.g., cancer cells or immune cells) with this compound and performing multi-omics analysis:

Transcriptomics (RNA-seq): Would reveal which genes are up- or down-regulated, pointing to the key cellular pathways affected by the compound.

Proteomics: Would identify changes in protein expression and post-translational modifications, providing a functional readout of the compound's effects.

Metabolomics: Would measure changes in cellular metabolites, offering insights into the compound's impact on cellular energy, biosynthesis, and signaling.

These large datasets can be integrated using bioinformatics to build a comprehensive model of this compound's mechanism of action, identify potential off-targets, and discover unanticipated therapeutic applications. nih.gov

Table 1: Conceptual Application of Omics Technologies in this compound Research

| Omics Technology | Objective | Potential Insights |

|---|---|---|

| Transcriptomics | Profile changes in gene expression | Identification of modulated signaling pathways (e.g., NF-κB, Nrf2, apoptosis pathways) |

| Proteomics | Quantify changes in protein levels and modifications | Discovery of direct binding partners and downstream protein targets |

| Metabolomics | Analyze shifts in the cellular metabolome | Understanding of the impact on cellular metabolism and bioenergetics |

Development of this compound as a Chemical Biology Probe or Tool

A chemical probe is a small molecule with high potency and selectivity for a specific target, used to study that target's function in biological systems. If this compound is found to have a specific and potent interaction with a particular protein, it could be developed into such a tool.

The development process would involve:

Target Validation: Confirming a direct and high-affinity interaction with a single protein target using biophysical methods.

Structural Modification: Synthesizing a derivative of this compound that retains its biological activity but incorporates a "tag" for visualization or capture. This could be a fluorescent dye for microscopy or a reactive handle (e.g., an alkyne) for "click chemistry."

Application: Using the tagged probe to visualize the location of the target protein within living cells or to isolate the target and its binding partners from cell lysates for identification by mass spectrometry.

Such a probe would be an invaluable tool for dissecting the specific biological role of its protein target, moving beyond the broader pharmacological effects of the original compound.

Exploration of this compound in Novel Research Areas beyond Current Scope

The structural similarity of this compound to other bioactive stilbenoids suggests its potential utility in a wide range of research areas beyond inflammation. Future studies should explore its efficacy in models of various complex diseases.

Potential novel research areas include:

Neurodegenerative Diseases: Stilbenoids like resveratrol (B1683913) are widely investigated for their neuroprotective properties. researchgate.net Furthermore, extracts from Pholidota cantonensis have shown potential in the context of Alzheimer's disease. capes.gov.br this compound could be investigated for its ability to mitigate neuroinflammation, oxidative stress, or protein aggregation associated with these conditions.

Oncology: Phenanthrenes and stilbenes are well-known for their cytotoxic and anti-cancer activities. acs.org Two phenanthrene (B1679779) derivatives from Pholidota chinensis showed cytotoxicity against MCF-7 breast cancer cells. researchgate.net this compound should be screened against a panel of cancer cell lines to determine its potential as an anticancer agent.

GABAergic Modulation: Dihydrostilbenes from Pholidota chinensis have been identified as a new scaffold for modulating GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.govresearchgate.net Both this compound and its synthetic dihydro-analogue should be tested for activity at these receptors, which could open applications in anxiety, insomnia, or epilepsy research.

The exploration of these diverse biological activities could uncover novel therapeutic applications for this compound and its future analogues, leveraging the rich chemical diversity of the Orchidaceae family.

Q & A

Q. What methodologies integrate multi-omics data to elucidate this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.